molecular formula C9H6N4O3S B14987587 N-(4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide

N-(4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B14987587
M. Wt: 250.24 g/mol
InChI Key: HYFNHTYJJHNWKO-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative. The newly synthesized compounds are then characterized using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Cyclization: The thiadiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can lead to various substituted thiadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which contribute to its diverse biological activities. The presence of the nitro group and the thiadiazole ring imparts distinct chemical reactivity and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6N4O3S

Molecular Weight

250.24 g/mol

IUPAC Name

N-(4-nitrophenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C9H6N4O3S/c14-9(8-5-17-12-11-8)10-6-1-3-7(4-2-6)13(15)16/h1-5H,(H,10,14)

InChI Key

HYFNHTYJJHNWKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSN=N2)[N+](=O)[O-]

Origin of Product

United States

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